Zelenectide

Description

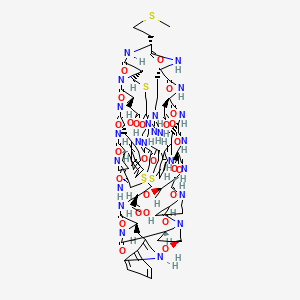

Structure

2D Structure

Properties

Molecular Formula |

C98H129N23O26S4 |

|---|---|

Molecular Weight |

2173.5 g/mol |

IUPAC Name |

(9R,12S,15S,17R,21S,27S,30S,33S,36S,39S,42S,45S,48R,51S,54S,60R)-60-amino-39-(4-carbamimidamidobutyl)-36,48-bis(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontane-9-carboxylic acid |

InChI |

InChI=1S/C98H129N23O26S4/c1-52(123)82-96(145)120-31-13-24-75(120)95(144)121-44-57(124)39-76(121)93(142)111-68(38-56-43-104-63-21-8-6-19-60(56)63)87(136)114-73(97(146)147)48-151-35-28-79(127)118-50-116-49-117(51-118)78(126)27-34-150-47-72(113-89(138)70(41-81(130)131)109-85(134)66(36-54-16-11-15-53-14-3-4-17-58(53)54)110-92(141)74-23-12-30-119(74)94(143)61(99)46-149-33-26-77(116)125)91(140)106-65(25-32-148-2)84(133)105-64(22-9-10-29-102-98(100)101)83(132)108-69(40-80(128)129)88(137)107-67(86(135)112-71(45-122)90(139)115-82)37-55-42-103-62-20-7-5-18-59(55)62/h3-8,11,14-21,42-43,52,57,61,64-76,82,103-104,122-124H,9-10,12-13,22-41,44-51,99H2,1-2H3,(H,105,133)(H,106,140)(H,107,137)(H,108,132)(H,109,134)(H,110,141)(H,111,142)(H,112,135)(H,113,138)(H,114,136)(H,115,139)(H,128,129)(H,130,131)(H,146,147)(H4,100,101,102)/t52-,57-,61+,64+,65+,66+,67+,68+,69+,70-,71+,72-,73+,74+,75+,76+,82+/m1/s1 |

InChI Key |

CKPJISPOUWYYAX-HPHWZULQSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N2CCC[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSCCC(=O)N4CN5CN(C4)C(=O)CCSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC6=CNC7=CC=CC=C76)CC(=O)O)CCCCNC(=N)N)CCSC)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)[C@H](CSCCC5=O)N)CC9=CC=CC1=CC=CC=C19)CC(=O)O)C(=O)O)CC1=CNC2=CC=CC=C21)O)O |

Canonical SMILES |

CC(C1C(=O)N2CCCC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(CSCCC(=O)N4CN5CN(C4)C(=O)CCSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CO)CC6=CNC7=CC=CC=C76)CC(=O)O)CCCCNC(=N)N)CCSC)NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C(CSCCC5=O)N)CC9=CC=CC1=CC=CC=C19)CC(=O)O)C(=O)O)CC1=CNC2=CC=CC=C21)O)O |

Origin of Product |

United States |

Molecular Architecture and Conjugation Chemistry of Zelenectide Pevedotin

Design Principles of Bicycle® Molecules

Bicycle® molecules represent a distinct class of therapeutics that merge the advantageous properties of biologics and small molecules. bicycletherapeutics.com They are synthetically constrained peptides designed for high affinity and selective targeting of proteins. bicycletherapeutics.combicycletherapeutics.com

Bicyclic Peptide Scaffold Engineering

The core of a Bicycle® molecule is a bicyclic peptide scaffold. bicycletherapeutics.com This structure is typically formed by linking three cysteine residues within a short peptide chain to a central chemical scaffold. youtube.com This process creates two interconnected peptide loops, resulting in a conformationally constrained and stable structure. youtube.com The engineering of this scaffold can involve various chemical methods, including the use of agents like 1,3,5-tris(bromomethyl) benzene (B151609) (TBMB) or single thiophilic elements such as bismuth(III) or antimony(III) to covalently bind the cysteine residues. publish.csiro.au The inclusion of nonproteinogenic amino acids can further enhance the diversity and stability of the peptide structure. marquette.edu This rigid framework allows for the precise presentation of amino acid residues, mimicking protein-protein interactions and enabling high-affinity binding to specific targets. bicycletherapeutics.com

Structural Constraint and Conformation Dynamics

The bicyclic nature of these molecules imposes significant structural constraints, which locks the peptide into a bioactive conformation. youtube.com This pre-organization reduces the entropic penalty upon binding to a target, contributing to high affinity and selectivity. portlandpress.com Unlike flexible linear peptides, which can adopt numerous conformations, the rigid structure of bicyclic peptides minimizes off-target interactions. portlandpress.comresearchgate.net The conformational dynamics of these molecules are significantly restricted, which is a key factor in their drug-like properties. nih.gov This structural rigidity also contributes to increased stability against proteolytic degradation. youtube.commarquette.edu

Linker Systems and Cleavage Mechanisms

The linker is a critical component in targeted therapies like Zelenectide pevedotin, connecting the targeting moiety to the cytotoxic payload. biochempeg.com Its design is pivotal for the stability of the conjugate in circulation and the efficient release of the payload at the target site. biochempeg.comnih.gov

Valine-Citrulline Cleavable Linker Characterization

This compound pevedotin utilizes a valine-citrulline (Val-Cit) linker. pharmaceutical-technology.comnih.gov This dipeptide linker is designed to be selectively cleaved by enzymes, such as cathepsin B, which are often overexpressed in the tumor microenvironment. wikipedia.orgnih.gov The Val-Cit linker is stable in the systemic circulation, minimizing premature release of the cytotoxic payload and associated systemic toxicity. herbmedpharmacol.comresearchgate.net Citrulline, being an electronic analog of arginine with weaker basicity, contributes to the linker's stability. The cleavage occurs at the amide bond between citrulline and a self-immolative spacer, p-aminobenzylcarbamate (PABC), which is also part of the linker system. herbmedpharmacol.com While initially thought to be cleaved solely by cathepsin B, studies have shown that other cathepsins like L, S, and F can also cleave the Val-Cit linker. nih.govtandfonline.com

Design Rationale for Payload Release

The primary rationale for using a cleavable linker like Val-Cit is to ensure that the cytotoxic payload is released predominantly within the tumor microenvironment or inside the target cancer cells. sygnaturediscovery.com This targeted release enhances the therapeutic index by maximizing the drug concentration at the site of action while minimizing exposure to healthy tissues. biochempeg.com The release mechanism is triggered by the enzymatic activity of proteases that are highly active in tumors. herbmedpharmacol.com Upon cleavage of the Val-Cit linker by cathepsins, the self-immolative PABC spacer spontaneously decomposes, liberating the active cytotoxic agent. herbmedpharmacol.com This design allows for what is known as the "bystander effect," where the released, cell-permeable payload can kill not only the target cancer cell but also adjacent tumor cells that may not express the target antigen. nih.gov

Cytotoxic Payload Integration: Monomethyl Auristatin E (MMAE)

The cytotoxic component of this compound pevedotin is Monomethyl Auristatin E (MMAE). pharmaceutical-technology.comnih.gov MMAE is a highly potent synthetic antineoplastic agent derived from dolastatins, which are natural products of a marine mollusk. wikipedia.orgadcreview.com

MMAE functions as a potent antimitotic agent by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton. wikipedia.orgadcreview.comresearchgate.net This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death). aacrjournals.org Due to its high cytotoxicity, MMAE is not suitable for use as a standalone drug. adcreview.com However, when conjugated to a targeting vehicle like a bicyclic peptide, its potent cell-killing activity can be specifically directed to cancer cells. adcreview.comtandfonline.com The integration of MMAE into this compound pevedotin is achieved through its attachment to the Val-Cit-PABC linker. herbmedpharmacol.combicycletherapeutics.com This conjugation ensures that the highly toxic payload remains inactive and securely attached to the targeting scaffold until it reaches the tumor, where it is released to exert its cytotoxic effect. wikipedia.orgadcreview.com

Chemical Conjugation Strategies

The conjugation of this compound pevedotin involves a sophisticated chemical strategy to ensure the stable linkage of the bicyclic peptide to the MMAE payload until it reaches the target site. The core of this strategy is the use of a specially designed linker system.

The linker in this compound pevedotin is a valine-citrulline (vc) dipeptide linker. adcreview.combicycletherapeutics.com This linker is recognized and cleaved by proteases, such as cathepsin B, which are highly active within the lysosomal compartments of cells. ncats.io The conjugation process creates what is known as a vc-MMAE, a drug-linker complex ready for attachment to the targeting moiety. medchemexpress.comcreative-biolabs.com

The full linker system in this compound pevedotin also includes a p-aminobenzyl (PAB) group as a self-immolative spacer and a maleimidocaproyl (mc) group. biochempeg.commedchemexpress.com The maleimide (B117702) group facilitates the covalent attachment to the targeting bicyclic peptide, which is engineered with a specific cysteine residue for this purpose. The reaction between the maleimide group and the thiol group of the cysteine residue forms a stable thioether bond. This cysteine-based conjugation is a widely used and reliable method for creating stable bioconjugates.

A sarcosine (B1681465) spacer is also incorporated into the linker construct. This component is designed to reduce steric hindrance, which facilitates more efficient enzymatic cleavage of the linker once the conjugate has reached the tumor microenvironment, allowing for the release of MMAE without requiring the conjugate to be internalized by the tumor cell. ascopubs.org The final structure ensures that each bicyclic peptide is conjugated to a single MMAE molecule, resulting in a homogenous product with a drug-to-peptide ratio of 1:1. ascopubs.org

Table 1: Components of this compound Pevedotin Conjugation

| Component | Type | Function |

|---|---|---|

| Targeting Moiety | Bicyclic Peptide | Binds with high affinity to Nectin-4 on cancer cells. adcreview.combicycletherapeutics.com |

| Linker | Valine-Citrulline (vc) | Protease-cleavable dipeptide, stable in circulation, cleaved by lysosomal enzymes like cathepsin B. adcreview.combicycletherapeutics.comncats.io |

| Spacer | Sarcosine | Reduces steric hindrance for enzymatic linker cleavage. ascopubs.org |

| Payload | Monomethyl Auristatin E (MMAE) | A potent microtubule inhibitor that induces cell cycle arrest and apoptosis. tivdakhcp.com |

Role of MMAE in Cellular Disruption

Monomethyl auristatin E (MMAE) is a highly potent synthetic agent that functions as a microtubule inhibitor. researchgate.net Its mechanism of action is central to the cytotoxic effect of this compound pevedotin. Once this compound pevedotin binds to Nectin-4 on the surface of a cancer cell, the complex can be internalized, and the linker is cleaved within the cell's lysosomes, releasing free MMAE. tivdakhcp.com Additionally, due to the linker design, MMAE can be released into the tumor microenvironment. ascopubs.org

The primary cellular target of MMAE is tubulin, the protein subunit that polymerizes to form microtubules. nih.govnih.gov Microtubules are essential components of the cytoskeleton and are critical for various cellular processes, most notably the formation of the mitotic spindle during cell division. nih.gov

MMAE exerts its disruptive effects through the following mechanism:

Binding to Tubulin: MMAE binds to tubulin dimers at the vinca (B1221190) alkaloid binding site, preventing them from assembling into microtubules. nih.gov

Inhibition of Microtubule Polymerization: By binding to tubulin, MMAE effectively inhibits the polymerization process, leading to the destabilization and disruption of the microtubule network within the cell. creative-biolabs.com

Mitotic Arrest: The disruption of the mitotic spindle prevents the proper segregation of chromosomes during mitosis. This failure in cell division triggers a cellular checkpoint, leading to cell cycle arrest, typically at the G2/M phase. tivdakhcp.commedchemexpress.com

Induction of Apoptosis: Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death. tivdakhcp.com

Because MMAE is membrane-permeable, once released from a targeted cancer cell, it can diffuse into adjacent, neighboring cancer cells and kill them in a process known as bystander killing. nih.gov This bystander effect is particularly advantageous for treating tumors with heterogeneous antigen expression, where not all cells may express Nectin-4.

Table 2: Mechanistic Steps of MMAE-Induced Cellular Disruption

| Step | Cellular Event | Consequence |

|---|---|---|

| 1 | Release from Conjugate | MMAE is freed from the bicyclic peptide within the tumor microenvironment or inside the target cell. ascopubs.orgtivdakhcp.com |

| 2 | Tubulin Binding | MMAE binds to tubulin dimers, the building blocks of microtubules. nih.govnih.gov |

| 3 | Polymerization Inhibition | The assembly of microtubules is halted, leading to their disassembly. creative-biolabs.com |

| 4 | Cell Cycle Arrest | The cell is unable to form a functional mitotic spindle, arresting the cell cycle at the G2/M phase. tivdakhcp.com |

| 5 | Apoptosis | The prolonged arrest triggers programmed cell death, eliminating the cancer cell. tivdakhcp.com |

Biological Targeting: Nectin 4 Antigen

Nectin-4 Expression Profiles in Malignant Tissues

Nectin-4, also known as poliovirus receptor-like 4 (PVRL4), is a transmembrane protein belonging to the nectin family of immunoglobulin-like cell adhesion molecules. cusabio.comsnmjournals.org Its expression profile in malignant tissues is distinctly different from that in normal adult tissues, a characteristic that is central to its validation as a therapeutic target. frontiersin.orgnih.gov

In healthy adults, Nectin-4 expression is significantly decreased, with its presence largely confined to embryonic and placental tissues. spandidos-publications.comaacrjournals.org In stark contrast, Nectin-4 is found to be overexpressed in a wide array of malignant tumors. frontiersin.orgspandidos-publications.com This aberrant expression is a hallmark of many cancers and is frequently correlated with cancer progression and poor prognosis. aacrjournals.orgnih.gov

Studies have documented high Nectin-4 expression in various cancers, including urothelial, breast, lung, ovarian, pancreatic, and gastric cancers. spandidos-publications.combiochempeg.com For instance, in gastric cancer, Nectin-4 staining was highly detected in 60.4% of tumor tissues compared to just 15.4% in normal adjacent tissues. aacrjournals.org Similarly, in breast carcinoma, Nectin-4 was identified as a tumor-associated antigen, with expression noted in 61% of ductal type cancers while being absent in normal breast epithelium. aacrjournals.org This differential expression allows for targeted therapies to selectively attack cancer cells while minimizing effects on healthy tissues. biochempeg.com

| Cancer Type | Nectin-4 Expression Status in Malignant Tissue | Nectin-4 Expression in Corresponding Normal Tissue |

|---|---|---|

| Urothelial Carcinoma | Highly overexpressed. onclive.combiochempeg.com | Low to negligible. biochempeg.com |

| Breast Cancer | Overexpressed; found in ~62% of TNBC cases. nih.govaacrjournals.org | Not detected in normal breast epithelium. aacrjournals.org |

| Pancreatic Cancer | Abundant; high expression in 56.1% of patients. aacrjournals.org | Significantly lower expression. spandidos-publications.com |

| Lung Cancer | Overexpressed; serum levels elevated in NSCLC. aacrjournals.orgbiochempeg.com | Low to negligible. spandidos-publications.com |

| Gastric Cancer | Significantly higher mRNA and protein expression. aacrjournals.org | Low expression. aacrjournals.org |

| Ovarian Cancer | Overexpressed. spandidos-publications.com | Low to negligible. spandidos-publications.com |

Recent research has highlighted the significance of NECTIN4 gene amplification as a potential predictive biomarker for therapies targeting Nectin-4. clinicaltrialvanguard.com Amplification of the NECTIN4 gene, located on chromosome 1q23.3, is a frequent copy number alteration in urothelial cancer, occurring in about 25% to 30% of cases. guoncologynow.com This genetic alteration is strongly associated with increased membranous Nectin-4 protein expression. guoncologynow.comesmo.orgimmunosensation.de

Studies have demonstrated a significant correlation between NECTIN4 amplification and response to Nectin-4-targeting antibody-drug conjugates (ADCs) like enfortumab vedotin. guoncologynow.com In one study, over 90% of patients with metastatic urothelial carcinoma whose tumors had NECTIN4 amplification showed an objective response to EV monotherapy, compared to 32% in the non-amplified group. guoncologynow.comnorthwestern.edu This suggests that NECTIN4 amplification could be a powerful tool for patient selection. clinicaltrialvanguard.comnorthwestern.edu Bicycle Therapeutics is actively leveraging a NECTIN4 gene amplification strategy to identify patients who may derive the most benefit from zelenectide pevedotin, particularly in breast and non-small cell lung cancer (NSCLC). bicycletherapeutics.combicycletherapeutics.com This approach aims to personalize treatment and improve therapeutic outcomes. clinicaltrialvanguard.com

| Cancer Type | Prevalence of NECTIN4 Amplification | Correlation with Therapeutic Response |

|---|---|---|

| Metastatic Urothelial Carcinoma (mUC) | ~26-30%. guoncologynow.comimmunosensation.de | Associated with a 96% response rate to enfortumab vedotin. esmo.orgnorthwestern.edu Predicts favorable outcomes. guoncologynow.com |

| Breast Cancer | Occurs in 5-10% of cases. esmo.orgimmunosensation.de | Enhanced anti-tumor activity of this compound pevedotin observed in patients with amplification. clinicaltrialvanguard.combicycletherapeutics.com |

| Lung Cancer | Occurs in 5-10% of cases. esmo.orgimmunosensation.de | Being investigated as a selection biomarker for this compound pevedotin. clinicaltrialvanguard.combicycletherapeutics.com |

Differential Expression Patterns in Tumor vs. Normal Tissues

Functional Role of Nectin-4 in Tumorigenesis

Nectin-4 is not merely a passive marker on the cell surface; it plays an active role in multiple processes that drive tumor growth and spread. nih.govspandidos-publications.com Its functions include regulating cell adhesion, promoting cell migration, and activating critical signaling pathways that contribute to malignancy. oncotarget.com

As a cell adhesion molecule, Nectin-4 is integral to the formation of intercellular junctions. cusabio.comaacrjournals.org This function is mediated through its extracellular immunoglobulin-like domains. cusabio.com In cancer, the regulation of cell adhesion is often disrupted, facilitating cell detachment from the primary tumor, a crucial first step in metastasis. Nectin-4's role in this process is complex; it contributes to the remodeling of the actin cytoskeleton, which in turn influences cell shape and motility. cusabio.comspandidos-publications.com Overexpression of Nectin-4 has been shown to increase the migration and invasion ability of cancer cells, suggesting its direct involvement in the metastatic cascade. aacrjournals.org

The overexpression of Nectin-4 has been linked to the activation of several key intracellular signaling pathways known to promote cancer. frontiersin.orgbiochempeg.com A central pathway consistently implicated is the PI3K/AKT signaling cascade. frontiersin.orgspandidos-publications.com Activation of this pathway by Nectin-4 promotes tumor cell proliferation, survival, angiogenesis, and metastasis. cusabio.comspandidos-publications.combiochempeg.com

Multiple studies have elucidated the mechanisms by which Nectin-4 engages this pathway. In gastric and gallbladder cancers, Nectin-4 activates PI3K/AKT signaling, which in turn activates Rac1, a small GTPase that regulates cell shape and metastasis. frontiersin.orgspandidos-publications.com In breast cancer, Nectin-4 can interact with the ErbB2 receptor to activate the PI3K/AKT pathway, leading to increased DNA synthesis. cusabio.comfrontiersin.org Furthermore, soluble Nectin-4 can promote angiogenesis by interacting with integrin-β4 on endothelial cells, activating pathways involving Src, PI3K, and Akt. frontiersin.org

| Signaling Pathway | Associated Cancer Types | Downstream Effects |

|---|---|---|

| PI3K/AKT | Breast, Gastric, Gallbladder, Pancreatic, Lung, Osteosarcoma. cusabio.comfrontiersin.orgspandidos-publications.combiochempeg.com | Promotes cell proliferation, growth, migration, angiogenesis, and inhibits apoptosis. frontiersin.orgspandidos-publications.com |

| Rac1 | Gastric, Gallbladder. frontiersin.orgspandidos-publications.com | Regulates cell shape rearrangement and metastasis. spandidos-publications.com |

| Wnt/β-catenin | Breast Cancer. cusabio.comfrontiersin.org | Promotes proliferation and metastasis of cancer stem cells. frontiersin.org |

| Src | Angiosarcoma. frontiersin.orgbiochempeg.com | Promotes tumor-induced angiogenesis. frontiersin.org |

| JAK/STAT | Breast, Prostate Cancer. cusabio.com | Regulates cell proliferation. cusabio.com |

Cell Adhesion and Migration Pathways

Nectin-4 as a Therapeutic Target in Oncology

The characteristics of Nectin-4 make it a compelling and validated therapeutic target in oncology. onclive.comresearchgate.netbiochempeg.com Its high level of expression across a variety of solid tumors, coupled with its very low expression in normal adult tissues, provides a therapeutic window for targeted agents. frontiersin.orgnih.gov This tumor-specific expression profile is a critical attribute for developing therapies like ADCs and BTCs, which aim to deliver potent cytotoxic agents directly to cancer cells while sparing healthy ones. onclive.comresearchgate.net

Furthermore, the functional importance of Nectin-4 in driving key aspects of tumorigenesis—including proliferation, migration, and angiogenesis—means that targeting this protein can disrupt fundamental cancer processes. nih.govspandidos-publications.com The clinical success of the Nectin-4-directed ADC, enfortumab vedotin, particularly in urothelial cancer, has provided strong validation for this approach. frontiersin.orgnih.gov this compound pevedotin, with its distinct bicyclic peptide structure, is designed to build on this validation, potentially offering a differentiated profile. ascopubs.orgonclive.com The ongoing clinical development of this compound pevedotin and other Nectin-4-directed agents underscores the significance of this target in the modern oncology landscape. ascopubs.orgonclive.com

Cellular and Molecular Mechanisms of Action

Receptor Binding and Internalization Kinetics

The initial and critical step in Zelenectide's mechanism is its precise interaction with the Nectin-4 receptor on the surface of tumor cells. researchgate.net

This compound is engineered for high-affinity binding to Nectin-4, a cell adhesion molecule overexpressed in various cancers, including urothelial carcinoma. bicycletherapeutics.comresearchgate.net Through the use of a phage display platform, a bicyclic Nectin-4 binding peptide was identified and subsequently optimized to improve affinity and stability. researchgate.net The resulting conjugate, this compound pevedotin, retains a strong and specific affinity for its target. acs.org

Research using fluorescence polarization and surface plasmon resonance (SPR) has quantified this interaction, demonstrating a low nanomolar affinity for Nectin-4. researchgate.netacs.org This high affinity is coupled with remarkable selectivity; the binding is over 1000-fold more selective for Nectin-4 compared to other family members like Nectin-1, Nectin-2, and Nectin-3. researchgate.net This specificity is crucial for minimizing off-target binding and concentrating the therapeutic effect on cancer cells.

Table 1: Binding Affinity of this compound and its Components for Nectin-4

| Molecule | Method | Affinity (KD) | Source |

|---|---|---|---|

| Initial Lead Peptide | Phage Display | 18 nM | researchgate.net |

| Optimized Peptide | Synthetic Modification | 0.3 nM | researchgate.net |

| This compound pevedotin (BT8009) | Surface Plasmon Resonance (SPR) | 2.50 nM - 3 nM | researchgate.netacs.org |

This table presents research findings on the binding affinity of this compound and its precursor peptides to the Nectin-4 receptor.

Upon binding to the Nectin-4 receptor on the cancer cell surface, the this compound-Nectin-4 complex is internalized. researchgate.netmdpi.com This process occurs via receptor-mediated endocytosis, a standard cellular mechanism for taking in molecules that have bound to surface receptors. mdpi.compatsnap.com Once inside the cell, the complex is trafficked through the endosomal pathway, ultimately being directed to the lysosomal compartment. mdpi.compatsnap.com This intracellular routing is a key step, as it delivers the conjugate to the specific cellular location where the cytotoxic payload can be effectively released. mdpi.com

High Affinity and Selectivity for Nectin-4

Intracellular Processing and Payload Release

Inside the cancer cell, this compound undergoes processing within the harsh environment of the lysosome to unleash its cytotoxic payload.

This compound incorporates a linker system that is stable in the systemic circulation but designed to be cleaved within the cell. ascopubs.orgwikipedia.org This linker, which connects the Nectin-4-targeting peptide to MMAE, contains a valine-citrulline sequence. bicycletherapeutics.comascopubs.org This specific sequence is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are highly active in the acidic environment of the lysosome. researchgate.netwikipedia.org The upregulation of these peptidases in tumor cells facilitates the efficient cleavage of the linker following internalization. researchgate.net

The proteolytic cleavage of the valine-citrulline linker successfully liberates the active cytotoxic agent, monomethyl auristatin E (MMAE), from the bicyclic peptide. patsnap.comwikipedia.org Once freed from the conjugate, MMAE can diffuse from the lysosome into the cytoplasm, where it can engage with its intracellular target. researchgate.net Because MMAE is cell-permeable, it also has the potential to diffuse out of the target cell and affect neighboring cancer cells, a phenomenon known as the bystander effect. researchgate.net

Proteolytic Cleavage within the Lysosomal Compartment

Downstream Cellular Effects of MMAE

The released MMAE is a highly potent synthetic antineoplastic agent derived from dolastatins. wikipedia.orgmdpi.com It functions as a powerful antimitotic agent by disrupting the cellular microtubule network. wikipedia.orgnih.gov

MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. wikipedia.orgmdpi.com This action disrupts the dynamic equilibrium of the microtubule network, which is essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division. patsnap.comnih.gov The disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase. researchgate.netpatsnap.com Unable to complete mitosis, the cancer cell ultimately undergoes programmed cell death, or apoptosis. researchgate.netpatsnap.com This mechanism is particularly effective against the rapidly proliferating cells characteristic of many cancers. patsnap.com

Table 2: Mentioned Compounds

| Compound Name | Description |

|---|---|

| This compound pevedotin (BT8009) | A Bicycle Toxin Conjugate targeting Nectin-4. |

| Monomethyl auristatin E (MMAE) | A potent antimitotic agent used as a cytotoxic payload. |

| Nectin-1, Nectin-2, Nectin-3, Nectin-4 | Cell adhesion molecules of the Nectin family. |

| Cathepsin B | A lysosomal protease involved in linker cleavage. |

Tubulin Inhibition and Microtubule Dynamics Disruption

The cytotoxic payload of this compound pevedotin, MMAE, is a potent antimitotic agent that functions as a tubulin inhibitor. tandfonline.comnih.gov Tubulin proteins are the fundamental building blocks of microtubules, which are highly dynamic cytoskeletal polymers essential for various cellular processes, including maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. patsnap.comoncotarget.comdovepress.com

Microtubule dynamics involve a delicate and precisely regulated equilibrium between the polymerization of tubulin dimers into microtubules and their depolymerization back into soluble tubulin. dovepress.com This dynamic instability is critical for the proper functioning of the mitotic spindle, which orchestrates the segregation of chromosomes into daughter cells during mitosis. oncotarget.comembopress.org

MMAE disrupts this crucial process by binding to tubulin and inhibiting its polymerization. patsnap.com This action leads to the disassembly of microtubules and prevents the formation of a functional mitotic spindle. patsnap.comoncotarget.com Unlike stabilizing agents such as taxanes, which prevent microtubule depolymerization, MMAE belongs to the class of destabilizing agents, which includes vinca (B1221190) alkaloids. nih.govpatsnap.com By actively preventing tubulin from assembling into microtubules, MMAE effectively suppresses the dynamic nature required for mitotic progression. nih.gov

| Agent Class | Mechanism of Action on Microtubules | Example Compound(s) | Consequence |

| Microtubule Destabilizers | Inhibit polymerization of tubulin, leading to microtubule disassembly. | MMAE, Vincristine, Vinblastine, Colchicine | Disruption of the mitotic spindle. patsnap.comoncotarget.com |

| Microtubule Stabilizers | Bind to microtubules and prevent their depolymerization. | Paclitaxel (Taxol) | Formation of overly stable, non-functional microtubules. patsnap.com |

Mitotic Arrest and Cell Cycle Perturbations

The disruption of microtubule dynamics by MMAE has profound consequences on cell cycle progression. The formation of a bipolar mitotic spindle is a prerequisite for the cell to pass through a critical checkpoint known as the Spindle Assembly Checkpoint (SAC). embopress.org This checkpoint ensures that all chromosomes are correctly attached to the spindle microtubules before the cell proceeds to anaphase, the stage where sister chromatids are separated. embopress.org

By inhibiting tubulin polymerization and preventing the formation of a functional spindle, MMAE triggers a sustained activation of the SAC. embopress.org This chronic checkpoint activation blocks the cell from progressing through mitosis, leading to a prolonged arrest in the G2/M phase of the cell cycle. oncotarget.complos.org This mitotic arrest is a hallmark of microtubule-targeting agents. nih.govoncotarget.com Cells are unable to complete cell division and are held in a state of mitotic crisis. Research on various microtubule inhibitors demonstrates that this G2/M phase arrest is a common outcome, effectively halting the proliferation of rapidly dividing cancer cells that are highly dependent on efficient mitosis. oncotarget.complos.org

Induction of Apoptotic Pathways

A prolonged arrest in mitosis is an unsustainable state for the cell and ultimately triggers programmed cell death, or apoptosis. nih.govembopress.org While some cells may escape mitotic arrest and become aneuploid—a state with an abnormal number of chromosomes—many are directed toward an apoptotic fate. embopress.orgoncotarget.com The induction of apoptosis by antimitotic agents like MMAE is a key component of their therapeutic effect.

The transition from mitotic arrest to apoptosis is a complex process involving multiple signaling pathways. A critical family of proteins regulating this process is the BCL-2 family, which consists of both pro-survival (e.g., BCL-2, MCL-1) and pro-apoptotic (e.g., BAX, BAK) members. oncotarget.com During a prolonged mitotic arrest, the balance shifts toward apoptosis, often through the downregulation of pro-survival proteins like MCL-1. oncotarget.com

This shift ultimately leads to the activation of caspases, a family of proteases that execute the apoptotic program. patsnap.comdovepress.com The activation of initiator caspases, such as Caspase-9, within a complex called the apoptosome, leads to a downstream cascade activating executioner caspases, including Caspase-3. thermofisher.com These executioner caspases are responsible for cleaving key cellular proteins, resulting in the characteristic morphological changes of apoptosis, such as cell shrinkage, DNA fragmentation, and the dismantling of the cell. patsnap.comnih.gov Studies have shown that prolonged mitotic arrest can lead to limited DNA damage, which can in turn induce the p53 tumor suppressor protein, further contributing to the apoptotic signal. thermofisher.comnih.govmdpi.com

Preclinical Pharmacological Characterization

In Vitro Efficacy Studies

Cell Line Susceptibility and Cytotoxicity Assays

In vitro studies are fundamental in determining the potential of a new therapeutic agent by assessing its cytotoxic effects on cancer cell lines. nih.gov For agents like Zelenectide, these assays typically involve exposing various cancer cell lines to the drug and measuring cell viability to determine the concentration at which it inhibits cell growth. nih.govjournalagent.com

This compound has been shown to induce cell death in a dose-dependent manner in Nectin-4-expressing cancer cell lines. researchgate.net The cytotoxic activity is a critical first step in evaluating its potential as a cancer therapeutic before advancing to more complex in vivo models. nih.gov The specific IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) from these assays provide a quantitative measure of the compound's potency against different cancer cell lines.

Correlation of Nectin-4 Expression with In Vitro Response

A strong correlation has been observed between the level of Nectin-4 expression on cancer cells and their sensitivity to this compound. tandfonline.comnih.gov Cell lines with higher Nectin-4 expression generally exhibit greater susceptibility to the cytotoxic effects of the drug. nih.gov This relationship underscores the target-specific mechanism of action of this compound.

Research has demonstrated that the efficacy of Nectin-4 targeting agents is dependent on the level of Nectin-4 expression. nih.gov This has been further supported by findings that inducing Nectin-4 expression in previously resistant, low-expressing cell lines can render them sensitive to the therapeutic agent. nih.gov These findings are crucial for identifying patient populations most likely to respond to this compound treatment.

In Vivo Anti-Tumor Efficacy Models

Xenograft and Patient-Derived Xenograft (PDX) Models

The in vivo anti-tumor activity of this compound has been evaluated in various preclinical models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). tandfonline.com PDX models, which involve implanting tumor tissue from a patient directly into an immunodeficient mouse, are considered highly translational as they better preserve the characteristics of the original human tumor. criver.comnih.govnih.gov

This compound has demonstrated significant anti-tumor activity across a range of CDX and PDX models representing different cancer types, such as bladder, breast, pancreatic, and lung cancer. tandfonline.comresearchgate.net These models are crucial for assessing the therapeutic potential of this compound in a setting that more closely mimics human disease. criver.comnih.gov

Tumor Regression and Growth Inhibition Studies

In preclinical in vivo studies, this compound has shown dose-dependent tumor growth inhibition and, in some cases, complete tumor regression. tandfonline.comresearchgate.net Treatment with this compound has been shown to significantly inhibit the growth of various tumor xenografts. researchgate.net

Notably, in some preclinical models, this compound has demonstrated superior or equivalent anti-tumor activity when compared to an antibody-drug conjugate analog of enfortumab vedotin. researchgate.net Studies have also indicated that this compound can lead to rapid tumor regression, even in larger, established tumors, suggesting efficient penetration into the tumor tissue. tandfonline.com For instance, in a human prostate cancer (PC-3) xenograft model, a compound with a similar structure to this compound exhibited a high tumor inhibition rate. larvol.com Similarly, in a gastric cancer (NCI-N87) model, significant tumor inhibition was also observed. larvol.com These findings highlight the potent anti-tumor effects of this class of molecules.

Comparative Preclinical Efficacy versus Analogous Conjugates

This compound (CDX-1401) is an antibody-drug conjugate designed to deliver the NY-ESO-1 tumor antigen specifically to dendritic cells (DCs) by targeting the DEC-205 receptor. Preclinical studies have focused on demonstrating that this targeted delivery strategy is superior to non-targeted approaches or conjugates targeting other cellular receptors. The primary measure of efficacy in these comparisons is the magnitude and quality of the antigen-specific T-cell response generated.

Research in murine models has consistently shown that directing an antigen to DEC-205-expressing DCs results in a significantly more potent immune response compared to delivering the antigen alone or with an untargeted isotype control antibody. When this compound was compared to a non-targeted control, consisting of the NY-ESO-1 antigen fused to a human IgG4 isotype antibody, it induced substantially higher frequencies of NY-ESO-1-specific CD8+ T-cells. This enhanced T-cell expansion is critical for tumor cell lysis.

Furthermore, the efficacy of this compound is dependent on the specific targeting of the DEC-205 receptor. Studies using model antigens like ovalbumin (OVA) fused to an anti-DEC-205 antibody demonstrated superior cross-presentation and CD8+ T-cell priming compared to OVA delivered via an untargeted antibody or OVA administered with a conventional adjuvant. The targeting mechanism ensures the antigen is efficiently internalized and processed for presentation on both MHC class I and class II pathways, a key advantage over non-targeted vaccines which rely on passive uptake by antigen-presenting cells.

The table below summarizes the comparative efficacy observed in preclinical models, highlighting the superior immunogenicity of the DEC-205 targeted approach.

| Conjugate / Formulation | Antigen | Targeting Moiety | Key Efficacy Finding | Reference Model |

|---|---|---|---|---|

| This compound (αDEC-205-NY-ESO-1) | NY-ESO-1 | Anti-DEC-205 mAb | Significantly higher induction of NY-ESO-1-specific CD4+ and CD8+ T-cells compared to controls. | Transgenic Mice |

| Isotype Control Conjugate (hIgG4-NY-ESO-1) | NY-ESO-1 | Non-targeting IgG4 | Minimal to low induction of antigen-specific T-cells. | Transgenic Mice |

| αDEC-205-OVA | Ovalbumin (OVA) | Anti-DEC-205 mAb | Potent induction of OVA-specific CD8+ T-cell response and tumor protection. | C57BL/6 Mice |

| Isotype Control-OVA | Ovalbumin (OVA) | Non-targeting Isotype | Weak T-cell priming and minimal tumor protection. | C57BL/6 Mice |

Preclinical Pharmacokinetics

The pharmacokinetic (PK) profile of this compound has been characterized in several animal models to understand its absorption, distribution, metabolism, and excretion (ADME), which collectively determine its exposure and biological activity.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Absorption: In preclinical studies, this compound is typically administered via intravenous or subcutaneous routes. Following subcutaneous injection in non-human primates (cynomolgus monkeys), the compound exhibits slow absorption, leading to prolonged systemic exposure compared to intravenous administration.

Distribution: As a large fusion protein, this compound's distribution is initially confined to the plasma and extracellular fluids. Biodistribution studies using radiolabeled this compound show that it distributes to lymphoid tissues, including the spleen and lymph nodes, which are rich in its target cells (DEC-205+ dendritic cells). This targeted distribution is crucial for its mechanism of action. Uptake is also observed in the liver, consistent with the clearance pathways for large proteins.

Metabolism: this compound is a protein-based therapeutic and is metabolized through proteolytic degradation. After binding to the DEC-205 receptor and subsequent internalization, the fusion protein is trafficked to the lysosomal compartment of the cell. Within the lysosomes, cellular proteases break down the antibody and antigen components into smaller peptides and constituent amino acids. These breakdown products then enter the body's general amino acid pool for reuse in protein synthesis or further catabolism.

Excretion: The intact this compound molecule is not significantly excreted. Elimination occurs primarily through the metabolic pathways described above. The small peptide and amino acid catabolites are ultimately eliminated from the body through standard metabolic processes.

Plasma Half-Life and Clearance Mechanisms in Preclinical Species

The plasma half-life of this compound is substantially longer than that of the free NY-ESO-1 antigen, a characteristic imparted by the large monoclonal antibody component. This extended half-life allows for sustained exposure to the immune system.

Clearance of this compound is driven by two primary mechanisms:

Target-Mediated Drug Disposition (TMDD): High-affinity binding to the DEC-205 receptor on dendritic cells and other expressing cells leads to internalization and subsequent intracellular catabolism. This is the desired, pharmacologically active clearance pathway.

Non-Specific Clearance: Like other monoclonal antibodies, this compound is also subject to non-specific clearance by the reticuloendothelial system (RES), primarily in the liver and spleen, through pinocytosis and proteolysis.

Pharmacokinetic parameters have been evaluated in mice and cynomolgus monkeys, demonstrating a profile consistent with a large therapeutic protein.

| PK Parameter | Description | Finding in Preclinical Species (Cynomolgus Monkey) |

|---|---|---|

| Terminal Half-Life (t½) | The time required for the plasma concentration of the drug to decrease by 50%. | Approximately 4-6 days, consistent with a human IgG4 monoclonal antibody. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Low, reflecting slow elimination primarily through cellular catabolism rather than renal or biliary excretion. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Relatively small, generally restricted to the plasma and interstitial fluid, consistent with a large molecule. |

Tumor Penetration and Retention Dynamics

The therapeutic strategy of this compound does not rely on direct penetration and accumulation within the tumor mass. Its primary site of action is the secondary lymphoid organs (spleen, lymph nodes), where it engages with DEC-205+ dendritic cells to initiate an anti-tumor immune response.

While some DEC-205-expressing cells may exist within the tumor microenvironment (TME), preclinical imaging studies show that the predominant distribution of this compound is to lymphoid tissues. The "tumor penetration" associated with this compound is therefore an indirect consequence of its pharmacodynamic effect: the trafficking of activated, NY-ESO-1-specific cytotoxic T-lymphocytes from the lymphoid organs into the TME. These effector T-cells are responsible for recognizing and eliminating tumor cells expressing the NY-ESO-1 antigen. Therefore, retention within the tumor is not a primary pharmacokinetic attribute of this compound itself, but rather a pharmacodynamic outcome mediated by the adaptive immune cells it generates.

Renal Elimination Characteristics

Due to its large molecular weight (approximately 195 kDa), this compound is well above the renal glomerular filtration threshold (typically ~60-70 kDa). Consequently, direct excretion of the intact fusion protein via the kidneys is negligible. The renal system does not serve as a primary route of elimination for the parent drug.

The role of the kidneys in the clearance of this compound is limited to the elimination of small peptide fragments and amino acids that are the final products of its systemic and intracellular catabolism. These low-molecular-weight metabolites are readily filtered by the glomerulus and are either reabsorbed in the tubules or excreted in the urine. This pathway is a standard feature of the elimination of all endogenous and therapeutic proteins.

Preclinical Pharmacodynamics

The pharmacodynamic (PD) profile of this compound describes its biological effects on the immune system. Preclinical studies have thoroughly characterized the mechanism by which it induces a robust and specific anti-tumor immune response.

Upon administration, this compound binds with high affinity to the DEC-205 receptor on the surface of dendritic cells. This binding triggers receptor-mediated endocytosis, internalizing the entire antibody-antigen conjugate. Inside the DC, the conjugate is processed, and the NY-ESO-1 antigen is liberated and channeled into the cell's antigen presentation pathways.

Crucially, this targeting mechanism facilitates the presentation of NY-ESO-1-derived peptides on both MHC class I and MHC class II molecules.

MHC Class I Presentation (Cross-Presentation): Leads to the priming and expansion of NY-ESO-1-specific CD8+ cytotoxic T-lymphocytes (CTLs). These CTLs are the primary effector cells responsible for recognizing and killing tumor cells that express the NY-ESO-1 antigen.

Preclinical PD studies have used techniques like ELISpot and intracellular cytokine staining to quantify these effects. The administration of this compound in relevant animal models resulted in a significant, dose-dependent increase in the frequency of NY-ESO-1-specific T-cells that produce key effector cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).

| Pharmacodynamic Endpoint | Method of Measurement | Key Preclinical Finding |

|---|---|---|

| CD4+ T-Cell Response | ELISpot, Intracellular Cytokine Staining | Robust induction of polyfunctional, NY-ESO-1-specific CD4+ T-cells producing IFN-γ, TNF-α, and IL-2. |

| CD8+ T-Cell Response | Tetramer Staining, ELISpot | Significant expansion of NY-ESO-1-specific CD8+ T-cells with cytotoxic potential. |

| Antibody Response | ELISA | Generation of high-titer antibodies against the NY-ESO-1 antigen. |

| In Vivo Tumor Control | Tumor growth measurement in mouse models | Demonstrated prophylactic and therapeutic efficacy against NY-ESO-1-expressing tumors, an effect dependent on both CD4+ and CD8+ T-cells. |

Target Engagement and Modulation in Preclinical Models

This compound is engineered to engage Nectin-4, a cell adhesion molecule that is overexpressed on the surface of various tumor cells and plays a role in tumor growth and proliferation. researchgate.netbicycletherapeutics.com It is composed of a high-affinity Nectin-4-targeting bicyclic peptide, a cleavable valine-citrulline linker, and the potent cytotoxic agent monomethyl auristatin E (MMAE). onclive.comacs.orgbicycletherapeutics.compharmaceutical-technology.com The MMAE payload functions as a tubulin polymerization inhibitor, inducing cell cycle arrest and apoptosis upon release within the tumor microenvironment. pharmaceutical-technology.comspringer.com

The small size of this compound (approximately 4 kDa) is a key feature that differentiates it from larger antibody-drug conjugates (ADCs) (around 150 kDa). onclive.comacs.org This characteristic is believed to enable more effective penetration into the tumor microenvironment. onclive.com Preclinical pharmacokinetic studies demonstrated that this compound delivers significant amounts of MMAE to tumor cells. tandfonline.com In animal models, MMAE concentrations peaked in the tumor within two hours of administration and were retained for periods far exceeding the drug's circulation time in plasma, which indicates rapid and effective tumor cell uptake and target engagement. tandfonline.com

The efficacy of this compound has been demonstrated in a wide array of preclinical models, including various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) tumor models. tandfonline.com In these studies, this compound showed promising and target-dependent anti-tumor activity. bicycletherapeutics.com Notably, it achieved complete tumor regression in both small and large established tumor models. tandfonline.combicycletherapeutics.com The anti-tumor activity was observed to be dose-dependent, with rapid regression seen in large tumors even after the initial dose, further supporting the compound's ability to deeply penetrate the tumor mass. tandfonline.com Head-to-head preclinical comparisons with a Nectin-4-targeting ADC suggested that this compound may have superior anti-tumor activity. researchgate.netbicycletherapeutics.com

Table 1: Summary of Preclinical Target Engagement and Activity of this compound

| Preclinical Model Type | Target | Key Findings | Reference |

|---|---|---|---|

| Cell Line-Derived Xenograft (CDX) Models | Nectin-4 | Demonstrated dose-dependent effects on tumor growth and significant anti-tumor activity across a broad range of models. | researchgate.nettandfonline.com |

| Patient-Derived Xenograft (PDX) Models | Nectin-4 | Showed promising, target-dependent activity in models resistant to current standard of care treatments. | tandfonline.combicycletherapeutics.com |

| Small and Large Tumor Models | Nectin-4 | Achieved complete tumor regressions, with regression rates unaffected by initial tumor size. Rapid regression observed in large tumors. | tandfonline.combicycletherapeutics.com |

| Comparative Models | Nectin-4 | Appeared to demonstrate superior anti-tumor activity in head-to-head comparisons with a Nectin-4-targeting antibody-drug conjugate (ADC). | researchgate.netbicycletherapeutics.com |

Biomarker Correlates of Response in Animal Models

The primary biomarker correlated with the preclinical anti-tumor response of this compound is the expression of its target, Nectin-4. researchgate.netbicycletherapeutics.com The mechanism of action is inherently dependent on the presence of Nectin-4 on tumor cells to facilitate the delivery of the MMAE payload. bicycletherapeutics.com While Nectin-4 is highly expressed in certain embryonic tissues, its presence is limited in healthy adult tissues, making it a selective target for cancer therapy. bicycletherapeutics.com Preclinical studies consistently confirmed that this compound's potent anti-tumor activity is observed in Nectin-4-expressing tumor models. researchgate.netresearchgate.net

Building on this, further investigation has focused on identifying more specific genomic markers to predict response. NECTIN4 gene amplification has been identified as a potential biomarker for patient stratification. bicycletherapeutics.compatsnap.com Based on preclinical data, there are plans to investigate this compound in specific cancer types, such as breast and lung cancer, using NECTIN4 gene amplification to select patients. bicycletherapeutics.compatsnap.com This approach mirrors strategies used for other targeted therapies, where a genomic marker can predict the presence of the drug target and, consequently, the likelihood of therapeutic benefit. The development of other Bicycle Toxin Conjugates, such as BT5528 which targets EphA2, also involves assessing the target's expression status as a potential predictor of efficacy, reinforcing the biomarker-driven strategy for this class of molecules. bicycletherapeutics.com

Table 2: Biomarkers of Response for this compound in Animal Models

| Biomarker | Detection Method | Correlation with Response | Model Application | Reference |

|---|---|---|---|---|

| Nectin-4 Expression | Immunohistochemistry (IHC) / Protein Expression Analysis | High Nectin-4 expression is directly correlated with this compound's anti-tumor activity. The therapy is target-dependent. | Validated in various preclinical tumor models, including urothelial, breast, and lung cancer models. | researchgate.netbicycletherapeutics.comresearchgate.net |

| NECTIN4 Gene Amplification | Genomic Sequencing / In situ hybridization | Proposed as a predictive biomarker for patient selection to identify tumors with high target expression. | Planned for use in stratifying therapy for breast, lung, and other cancers in future studies. | bicycletherapeutics.compatsnap.com |

Advanced Synthetic Methodologies for Zelenectide Pevedotin and Derivatives

Solid-Phase Peptide Synthesis (SPPS) for Bicyclic Peptides

The synthesis of complex peptides such as the bicyclic core of Zelenectide relies heavily on Solid-Phase Peptide Synthesis (SPPS). This technique is fundamental to producing the linear peptide precursors that are subsequently cyclized. nih.govmarquette.edu In SPPS, the peptide chain is assembled step-by-step while one end is anchored to an insoluble solid support or resin. This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. bachem.com

The process begins with the attachment of the first amino acid to the solid support. Subsequent amino acids, with their reactive side chains and alpha-amino groups temporarily protected, are then sequentially added. A deprotection step precedes each coupling reaction to allow for the formation of a new peptide bond. This cycle of coupling and deprotection is repeated until the desired linear peptide sequence is assembled. researchgate.net The entire process can be automated, which is a significant advantage for producing complex peptides. researchgate.net

For bicyclic peptides, the linear precursor often contains specific amino acids with reactive side chains positioned at key points to facilitate the two required cyclization reactions. marquette.edubeilstein-journals.org The choice of protecting groups for these side chains is critical, as they must be selectively removable (orthogonal) to allow for controlled, sequential cyclization events. rsc.org For instance, one set of protecting groups might be removed to allow the first cyclization on the resin, while another set remains to enable the second cyclization after cleavage from the support. marquette.edu

Several strategies exist for creating the bicyclic structure via SPPS. One approach involves two consecutive on-resin cyclizations, forming two amide bonds to create a homodetic bicyclic peptide. marquette.edu Another method involves creating a biaryl linkage between two aromatic amino acids using a Suzuki-Miyaura cross-coupling reaction while the peptide is still on the resin, followed by a second macrolactamization step to form the second ring. beilstein-journals.org

Table 1: Key Steps in Solid-Phase Peptide Synthesis for Bicyclic Peptides

| Step | Description | Key Considerations |

|---|---|---|

| Resin Anchoring | The C-terminal amino acid is covalently attached to an insoluble polymer resin. | Choice of resin and linker determines the conditions for final cleavage. |

| Deprotection | The protecting group on the N-terminus of the resin-bound amino acid is removed. | Typically uses a base like piperidine (B6355638) for Fmoc-based chemistry. |

| Coupling | The next protected amino acid is activated and reacted with the free N-terminus to form a peptide bond. | Requires coupling reagents like DIC/Oxyma to facilitate amide bond formation. nih.gov |

| Washing | Excess reagents and byproducts are washed away with solvents. | Crucial for ensuring high purity of the final peptide. |

| Iteration | The deprotection-coupling-washing cycle is repeated for each amino acid in the sequence. | Can be fully automated for efficiency. researchgate.net |

| On-Resin Cyclization | Selective deprotection of side chains allows for the first intramolecular cyclization. | Requires orthogonal protecting group strategy. rsc.org |

| Cleavage | The completed peptide is cleaved from the resin support. | Often uses strong acids like trifluoroacetic acid (TFA), which also removes most side-chain protecting groups. |

| Final Cyclization | The second cyclization is performed in solution to yield the final bicyclic structure. | Performed under high dilution to favor intramolecular over intermolecular reactions. marquette.edu |

Chemical Ligation and Cyclization Techniques

Once the linear or monocyclic peptide precursor is synthesized via SPPS, specific chemical reactions are employed to create the final bicyclic architecture. These ligation and cyclization techniques are crucial for forming stable rings, which can be composed of various chemical bonds, including amide bonds, disulfide bridges, or carbon-carbon bonds. marquette.edu

Native Chemical Ligation (NCL) is a powerful technique for joining two unprotected peptide fragments. nih.gov In the context of bicyclic peptides, a variation of NCL can be used for intramolecular cyclization. The method involves the reaction between a C-terminal thioester on a peptide and an N-terminal cysteine residue to form a native peptide bond. nih.gov This approach is highly specific and can be performed in aqueous solutions under mild conditions.

Click Chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers another efficient method for peptide cyclization. bachem.com This reaction forms a stable triazole ring to link two parts of the peptide chain. For bicyclic peptide synthesis, a linear precursor containing an azide (B81097) and an alkyne functionality can be cyclized with high efficiency. bachem.com More advanced methods use biocompatible reactions, such as the strain-promoted azide-alkyne cycloaddition or reactions between cyanopyridines and aminothiols, which can proceed in aqueous buffers at physiological pH without a catalyst. nih.govresearchgate.net

Enzymatic Ligation utilizes enzymes like sortases or peptiligases to catalyze the formation of peptide bonds. bachem.comuva.nlfrontiersin.org Sortase A, for example, recognizes a specific peptide sequence (LPXTG) and can be used to ligate peptide fragments or to cyclize a single peptide chain that has the recognition motif and an N-terminal glycine (B1666218). uva.nlmdpi.com Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity of enzymes, enabling the production of complex cyclic peptides with high purity. bachem.com These enzymatic methods are advantageous as they are highly regioselective and stereoselective, often eliminating the need for side-chain protection. bachem.com

Table 2: Comparison of Peptide Cyclization Techniques

| Technique | Description | Advantages | Common Use Cases |

|---|---|---|---|

| Macrolactamization | Formation of an amide bond between an amino group and a carboxylic acid group on the peptide backbone or side chains. marquette.edu | Creates stable, protease-resistant homodetic peptides. | Formation of backbone-cyclized or side-chain-cyclized peptides. |

| Disulfide Bridge Formation | Oxidation of two thiol groups from cysteine residues to form a disulfide bond. | Simple and common method for cyclization. | Stabilizing peptide structures. nih.gov |

| Click Chemistry | Formation of a triazole ring from an azide and an alkyne. bachem.com | High efficiency, biocompatible reaction conditions available. nih.govresearchgate.net | Creating heterodetic cyclopeptides with a non-peptide linkage. bachem.com |

| Ring-Closing Metathesis | Formation of a carbon-carbon double bond between two alkene-containing amino acids. | Creates stable, all-carbon linkages. | Synthesis of "stapled" peptides to enforce helical structures. marquette.edu |

| Enzymatic Ligation | Use of enzymes like sortase or peptiligase to form a peptide bond. frontiersin.orgmdpi.com | High specificity, mild reaction conditions, no side-chain protection needed. bachem.com | Head-to-tail cyclization and ligation of unprotected peptide fragments. frontiersin.org |

Scalable Manufacturing Considerations for Conjugate Production

The transition from laboratory-scale synthesis to large-scale manufacturing of a peptide-drug conjugate (PDC) like this compound pevedotin presents significant challenges. bachem.comadcreview.com The production process must be robust, cost-effective, and adhere to Good Manufacturing Practice (GMP) guidelines to ensure the final product is safe and effective.

For the bicyclic peptide component, scalable manufacturing involves optimizing the SPPS process. Key challenges include managing the large quantities of solvents required for coupling and washing steps, which has both economic and environmental implications. bachem.com Innovations like Molecular Hiving™ technology aim to reduce solvent use by up to 60%. bachem.com Additionally, maintaining high yields as the peptide chain grows becomes increasingly difficult at a large scale. bachem.com Specialized facilities equipped with large, automated solid-phase peptide synthesizers, cleavage systems, and lyophilization equipment are necessary for producing peptides at the kilogram scale. bioduro.com

The conjugation step, where the cytotoxic payload (MMAE) is attached to the bicyclic peptide via a linker, requires stringent control to ensure a consistent drug-to-peptide ratio. adcreview.com The linker itself, in this case a cleavable valine-citrulline linker, must also be synthesized and purified under controlled conditions. cancer.govresearchgate.net The final PDC must undergo extensive purification, typically using methods like preparative High-Performance Liquid Chromatography (HPLC), to remove any unreacted peptide, payload, or other impurities. frontiersin.org

Finally, comprehensive analytical characterization is essential at all stages of production. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the identity and purity of the peptide, the linker, the payload, and the final conjugate. cd-bioparticles.net Ensuring the stability of the final PDC under storage and administration conditions is another critical aspect of scalable manufacturing. adcreview.com The entire process requires a multidisciplinary approach, integrating expertise in peptide synthesis, bioconjugation chemistry, and analytical sciences to successfully bring a complex therapeutic like this compound pevedotin to the clinic. cd-bioparticles.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| This compound pevedotin |

| Monomethyl auristatin E (MMAE) |

| Valine-citrulline |

| Piperidine |

| Trifluoroacetic acid (TFA) |

Structure Activity Relationship Sar Studies and Compound Optimization

Impact of Bicyclic Peptide Sequence and Conformation on Target Binding

The core of Zelenectide's targeting capability lies in its bicyclic peptide structure, which is designed for high affinity and selective binding to Nectin-4. bicycletherapeutics.combiospace.combusinesswire.com This structure consists of short peptide loops constrained by a small molecule scaffold, creating a stable conformation that facilitates precise interaction with the target protein. bicycletherapeutics.combusinesswire.combicycletherapeutics.com

Initial screening of phage libraries identified a "hit" peptide family with a distinct structure: an asymmetric arrangement with one three-residue loop and one nine-residue loop, plus a three-amino-acid C-terminal extension. acs.org The sequence of this initial peptide was highly hydrophobic, featuring multiple aromatic rings and nonpolar amino acids, which were found to be crucial for binding. acs.org

Subsequent optimization focused on refining this sequence to improve binding affinity and introduce more drug-like properties. acs.org Key findings from these SAR studies include:

Hydrophobic and Polar Substitutions: While the hydrophobic nature of the loops was important for binding, introducing specific polar residues was found to be beneficial. For instance, replacing glycine (B1666218) at position 3 with D-aspartic acid was well-tolerated and allowed for the introduction of polarity and charge into the sequence. acs.org

Use of D-Amino Acids: To enhance resistance to proteases, systematic scans with D-amino acids were performed. The substitution of glycine 3 with D-alanine resulted in a slight improvement in binding affinity. acs.org

Methionine Substitution: The initial sequence contained a methionine residue, which can be prone to chemical and metabolic instability. Alanine scan data indicated that the methionine side chain was critical for binding, so only structurally similar substitutions were explored to maintain high affinity. acs.org

N- and C-Terminal Modifications: The peptide underwent modifications at both its N- and C-termini to further enhance stability and optimize its properties for conjugation. tandfonline.com

This iterative optimization process led to a final bicyclic peptide with a high affinity for Nectin-4, as demonstrated by a dissociation constant (Kd) of 2.50 nM. tandfonline.com

Table 1: Impact of Amino Acid Substitutions on Binding Affinity

| Position | Original Amino Acid | Substitution | Effect on Binding Affinity (Ki, nM) |

|---|---|---|---|

| 3 | Glycine | D-Alanine | 13.2 (Slight Improvement) |

| 3 | Glycine | D-Aspartic Acid | 13.2 (Well-Tolerated) |

Data derived from preclinical SAR studies. acs.org

Linker Design Modifications and Their Effect on Payload Release and Efficacy

This compound is a conjugate molecule that links the Nectin-4-targeting bicyclic peptide to the cytotoxic payload, monomethyl auristatin E (MMAE). cancer.gov The linker connecting these two components is critical for the conjugate's efficacy and safety, as it governs the stability of the molecule in circulation and the release of the payload at the tumor site. mdpi.comascopubs.org

This compound utilizes a multi-component linker system designed for optimal performance: tandfonline.comcancer.govbicycletherapeutics.combtx-medical.com

Cleavable Linker: The core of the release mechanism is a protease-cleavable valine-citrulline (val-cit) linker. cancer.govbicycletherapeutics.combtx-medical.com This specific dipeptide sequence is designed to be recognized and cleaved by proteases, such as cathepsin B, that are highly expressed in the tumor microenvironment (TME). tandfonline.comcancer.gov This ensures that the MMAE payload is preferentially released at the site of the tumor, maximizing its cytotoxic effect on cancer cells while minimizing exposure to healthy tissues. tandfonline.comascopubs.org

Spacer: To further enhance payload delivery and binding, a polysarcosine spacer (also described as an inert sarcosine (B1681465) spacer chain) is incorporated into the design. tandfonline.comcancer.govbicycletherapeutics.combtx-medical.com This spacer helps to distance the bulky payload from the bicyclic peptide, preventing steric hindrance that might interfere with the peptide's ability to bind to Nectin-4.

A key advantage of this linker design is that it enables payload release in the tumor microenvironment without requiring the entire conjugate to be internalized by the cancer cell first. tandfonline.comnih.gov Preclinical studies demonstrated that this design leads to the rapid accumulation of free MMAE in tumors within hours of administration, where it remains at high levels for up to 72 hours. tandfonline.com

Strategies for Enhancing In Vivo Stability and Bioavailability

A primary goal in the design of this compound was to create a molecule with a pharmacokinetic profile that enhances tumor penetration while limiting systemic toxicity. tandfonline.comurotoday.com This was achieved through several key strategies that influence its in vivo stability and bioavailability.

Small Molecular Size: With a molecular weight of approximately 4.2 kDa, this compound is about 40 times smaller than a typical antibody-drug conjugate (ADC). tandfonline.combicycletherapeutics.combtx-medical.com This small size is a significant advantage, as it allows the molecule to rapidly penetrate solid tumors more effectively than larger antibodies. tandfonline.comurotoday.com

Rapid Systemic Clearance: Unlike ADCs which have long plasma half-lives, this compound is designed for rapid elimination from systemic circulation, primarily through the kidneys. tandfonline.comurotoday.combusinesswire.com This short plasma half-life is a deliberate design feature intended to reduce the time that healthy tissues are exposed to the cytotoxic payload, thereby minimizing potential systemic toxicity. tandfonline.combicycletherapeutics.combtx-medical.com

Chemical Modifications for Stability: To counteract the rapid degradation that small peptides can undergo in vivo, several chemical modifications were introduced. nih.gov As mentioned, the incorporation of unnatural D-amino acids helps confer resistance to breakdown by proteases. tandfonline.comacs.org Further stability is achieved through N- and C-terminal modifications. tandfonline.com Preclinical data confirmed that the resulting conjugate possesses high stability in human plasma. tandfonline.comacs.org

These strategies collectively create a molecule that quickly reaches its target, penetrates deep into the tumor tissue, and is cleared rapidly from the rest of the body, optimizing its therapeutic window. tandfonline.comurotoday.combusinesswire.com

Table 2: Pharmacokinetic and Stability Profile of this compound

| Parameter | Finding | Implication |

|---|---|---|

| Molecular Weight | ~4.2 kDa | Enhanced tumor penetration tandfonline.combicycletherapeutics.combtx-medical.com |

| Binding Affinity (Kd) | 2.50 nM to Nectin-4 | High target engagement tandfonline.com |

| Plasma Stability | High stability in human plasma | Resistance to premature degradation tandfonline.comacs.org |

| Systemic Clearance | Rapid renal elimination | Reduced systemic toxicity tandfonline.combusinesswire.com |

Data sourced from preclinical and early clinical findings.

Rational Design for Improved Therapeutic Index in Preclinical Settings

The therapeutic index, a measure of a drug's efficacy relative to its toxicity, was a central consideration in the rational design of this compound. The goal was to create a therapy that is highly potent against cancer cells while being well-tolerated. ascopubs.org Several aspects of this compound's design contribute to an improved therapeutic index in preclinical models.

High Target Selectivity: The bicyclic peptide was optimized for very high affinity and selectivity for Nectin-4, an antigen overexpressed on various cancer cells with limited expression in most normal tissues. cancer.govascopubs.org This ensures that the cytotoxic payload is delivered precisely to the tumor.

Optimized Payload Delivery and Release: The combination of a stable valine-citrulline linker and a polysarcosine spacer ensures that the MMAE payload remains attached until it reaches the tumor microenvironment. tandfonline.comcancer.gov The rapid release of MMAE at the tumor site leads to high local concentrations of the cytotoxin. tandfonline.com

Favorable Pharmacokinetics: The unique pharmacokinetic profile—rapid tumor penetration and fast systemic clearance—maximizes the drug concentration in the tumor while minimizing exposure to healthy organs. tandfonline.comurotoday.com This profile is hypothesized to be a reason for the differentiated safety profile observed in early studies, with lower rates of certain adverse events compared to antibody-based approaches. businesswire.com

Preclinical studies in cell line-derived and patient-derived xenograft models validated this design, showing that this compound induced dose-dependent anti-tumor effects and led to complete tumor regression even in large, established tumors. tandfonline.com The rapid regression seen after the first dose supported the hypothesis of deep and efficient tumor penetration. tandfonline.com

Mechanisms of Acquired and Intrinsic Resistance in Preclinical Models

Alterations in Nectin-4 Expression or Antigen Presentation

A primary and predictable mechanism of resistance to a targeted agent like Zelenectide is the loss or reduction of its target, Nectin-4, on the cancer cell surface. aacrjournals.orgmdpi.com The efficacy of such conjugates is highly dependent on the presence of the target antigen to enable binding and subsequent internalization. aacrjournals.org

Antigen Downregulation or Loss : Studies on other Nectin-4 directed ADCs have shown that chronic exposure can lead to the selection of cancer cell populations with diminished Nectin-4 expression. tandfonline.com This has been observed as a mechanism of resistance in preclinical models of other ADCs, where a marked decrease in target antigen levels at both the protein and RNA level occurs after long-term treatment. jci.org For instance, antigen-related resistance to enfortumab vedotin can occur as Nectin-4 expression diminishes during the progression of urothelial carcinoma. tandfonline.com

Antigen Heterogeneity : The inherent variability in Nectin-4 expression within a tumor can also contribute to intrinsic resistance. Tumor cells with low or absent Nectin-4 expression will not be targeted effectively, allowing them to survive and proliferate, leading to eventual relapse. urotoday.com

Maintained Antigen Expression : Conversely, some preclinical models of resistance to Nectin-4 targeting ADCs show that resistance can develop without the loss of the Nectin-4 antigen. guoncologynow.comascopubs.org In an in vitro model of enfortumab vedotin-resistant bladder cancer cells, surface Nectin-4 levels remained similar to the sensitive parental cells, indicating that resistance was driven by other factors, specifically resistance to the MMAE payload. guoncologynow.com This suggests that while Nectin-4 loss is a possible resistance mechanism, it is not the only pathway to resistance.

Mechanisms of Impaired Conjugate Internalization or Processing

Once this compound binds to Nectin-4, it must be efficiently internalized by the cancer cell and trafficked to the lysosomes for the MMAE payload to be released. oaepublish.comresearchgate.net Defects in these intricate cellular processes can significantly impair the conjugate's cytotoxic activity. aacrjournals.orgnih.gov

Inefficient Internalization : The process of bringing the conjugate-antigen complex into the cell is known as endocytosis. oaepublish.com Cancer cells can develop resistance by altering their endocytic pathways, thereby reducing the uptake of the conjugate. jci.orgoaepublish.com While no specific reports on this compound exist, studies with the ADC T-DM1 showed that resistant cells could divert the conjugate into caveolin-1-positive pathways, which are less efficient at trafficking to lysosomes for payload release. jci.org

Impaired Lysosomal Function : The lysosome is a critical organelle where the linker connecting the targeting agent to the payload is typically cleaved, liberating the cytotoxic drug. aacrjournals.orgnih.gov Resistance can arise from impaired lysosomal function, such as insufficient acidification or reduced activity of proteolytic enzymes like cathepsin B, which are necessary to break down the linker. oaepublish.comresearchgate.net This prevents the effective release of MMAE into the cytoplasm, rendering the conjugate ineffective even if it is successfully internalized. nih.gov

Enhanced Recycling : Cells may also evolve to increase the rate at which the ADC-antigen complex is recycled back to the cell surface instead of being directed to the lysosome for degradation. aacrjournals.orgmdpi.com This reduces the total amount of conjugate that is processed and, consequently, the amount of payload released inside the cell.

Cellular Resistance Mechanisms to MMAE Payload

Resistance can also occur downstream, at the level of the cytotoxic payload itself. Even if this compound is successfully delivered into the cell and MMAE is released, the cell may have or develop mechanisms to survive its effects. tandfonline.commdpi.com

One of the most well-documented mechanisms of resistance to drugs like MMAE is the increased activity of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. aacrjournals.orgresearchgate.net

MDR1/P-glycoprotein (ABCB1) Overexpression : MMAE is a known substrate of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp) or ABCB1. researchgate.netnih.govfrontiersin.org This transporter can be located on the plasma membrane, where it actively pumps MMAE out of the cell, or on the lysosomal membrane, where it can sequester the payload within the lysosome, preventing it from reaching its target in the cytoplasm. researchgate.netnih.govfrontiersin.org